molecular formula C18H19BrN2O5 B5879828 N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide

N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide

Cat. No. B5879828
M. Wt: 423.3 g/mol
InChI Key: MVWDTYJAXZZQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide, also known as BRD0705, is a novel small molecule that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections.

Scientific Research Applications

N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been found to target the bromodomain and extraterminal (BET) proteins, which are involved in the regulation of gene expression. Inhibition of BET proteins by N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide leads to the suppression of oncogenic pathways, resulting in the inhibition of cancer cell growth.
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide has also been studied for its anti-inflammatory and antiviral properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to inhibit the replication of several viruses, including dengue virus, Zika virus, and hepatitis C virus.

Mechanism of Action

N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide exerts its pharmacological effects by binding to the bromodomain of BET proteins. BET proteins are transcriptional co-regulators that play a critical role in the regulation of gene expression. They bind to acetylated histones and recruit various transcription factors to the promoter regions of target genes, resulting in the activation of gene expression. N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, leading to the inhibition of gene expression.
Biochemical and Physiological Effects:
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits the growth and proliferation of cancer cells by suppressing oncogenic pathways. Inflammatory cells, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide inhibits the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. Additionally, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to inhibit the replication of several viruses, leading to the suppression of viral infections.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide is its specificity for BET proteins. It selectively binds to the bromodomain of BET proteins, leading to the inhibition of their activity. Additionally, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for therapeutic applications.
However, one of the limitations of N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide is its potential toxicity. It has been found to induce apoptosis in some cells, which could limit its therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration route for N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide.

Future Directions

There are several future directions for the research on N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide. One of the major areas of research is the development of novel therapeutic agents based on N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide. Researchers are exploring the use of N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide as a lead compound for the development of BET inhibitors with improved pharmacological properties.
Additionally, further studies are needed to determine the optimal dosage and administration route for N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide. Researchers are also exploring the use of N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide in combination with other therapeutic agents for the treatment of various diseases, including cancer and viral infections.
Conclusion:
In conclusion, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide is a novel small molecule that has shown promising results in various scientific research applications, including cancer, inflammation, and viral infections. Its specificity for BET proteins and good pharmacokinetic properties make it a promising candidate for therapeutic applications. Further studies are needed to determine the optimal dosage and administration route for N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide and to explore its potential in combination with other therapeutic agents.

Synthesis Methods

N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide was synthesized using a multi-step process that involved the reaction of 2-(4-bromophenoxy)propanoic acid with 3,4-dimethoxybenzenecarboximidoyl chloride in the presence of a base. The resulting intermediate was then treated with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to obtain the final product. The purity and identity of N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide were confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-bromophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O5/c1-11(25-14-7-5-13(19)6-8-14)18(22)26-21-17(20)12-4-9-15(23-2)16(10-12)24-3/h4-11H,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWDTYJAXZZQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON=C(C1=CC(=C(C=C1)OC)OC)N)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O/N=C(/C1=CC(=C(C=C1)OC)OC)\N)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-bromophenoxy)propanoate

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